molecular formula C19H19ClN2 B12481497 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine

Cat. No.: B12481497
M. Wt: 310.8 g/mol
InChI Key: VJQWPYHDINEZPK-UHFFFAOYSA-N
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Description

N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the 2-chlorophenylmethyl group and the cyclopropanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

N-({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is unique due to the presence of the 2-chlorophenylmethyl group and the cyclopropanamine moiety, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C19H19ClN2

Molecular Weight

310.8 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C19H19ClN2/c20-18-7-3-1-5-14(18)12-22-13-15(11-21-16-9-10-16)17-6-2-4-8-19(17)22/h1-8,13,16,21H,9-12H2

InChI Key

VJQWPYHDINEZPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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